molecular formula C8H7N3O2 B11714601 2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide

2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide

Cat. No.: B11714601
M. Wt: 177.16 g/mol
InChI Key: IAYGPZAOVWRTCC-POHAHGRESA-N
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Description

2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide can be synthesized through the condensation reaction between cyanoacetohydrazide and furan-2-carbaldehyde. The reaction typically occurs in a solvent such as methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for 2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-cyano-N-[(Z)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6-

InChI Key

IAYGPZAOVWRTCC-POHAHGRESA-N

Isomeric SMILES

C1=COC(=C1)/C=N\NC(=O)CC#N

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CC#N

Origin of Product

United States

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